molecular formula C21H18N4O B4701528 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B4701528
M. Wt: 342.4 g/mol
InChI Key: WJLJHGZJBSHZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been investigated for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The antibacterial and antifungal properties of the compound may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell proliferation. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments include its potent antitumor activity and antibacterial and antifungal properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of research could focus on improving the solubility of the compound in water to increase its bioavailability. Another area of research could investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could explore the mechanism of action of the compound to better understand its antitumor and antimicrobial properties.

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-13-20-18(11-15(12-19(20)26)14-7-3-2-4-8-14)25(24-13)21-22-16-9-5-6-10-17(16)23-21/h2-10,15H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLJHGZJBSHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
1-(1H-benzimidazol-2-yl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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